molecular formula C17H21Cl2N3 B6350710 [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride CAS No. 1426142-95-1

[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride

Cat. No. B6350710
CAS RN: 1426142-95-1
M. Wt: 338.3 g/mol
InChI Key: DNFYUWWGGWTANY-UHFFFAOYSA-N
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Description

Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It’s a common structure in many natural compounds such as tryptophan, an essential amino acid . The compound you mentioned seems to be a derivative of indole, with additional ethyl, methylpyridinyl, and amine groups .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . These techniques provide information about the types of atoms in the molecule and their connectivity .


Chemical Reactions Analysis

Indole and its derivatives are involved in a wide range of chemical reactions. They can act as nucleophiles in electrophilic substitution reactions, or as electrophiles in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Techniques like NMR and IR spectroscopy, as well as mass spectrometry, can provide information about these properties .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

The compound’s structural resemblance to naproxen, a nonsteroidal anti-inflammatory drug (NSAID), suggests potential anti-inflammatory and analgesic effects. Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to pain relief and reduced inflammation . Further investigations could explore its efficacy in treating inflammatory conditions.

Antiviral Activity

Combining the anti-inflammatory properties of naproxen with the broad-spectrum antiviral activity of the compound might be promising. Ongoing trials even suggest that naproxen could help reduce severe respiratory mortality associated with COVID-19 .

Antiproliferative Effects

In vitro studies evaluating the synthesized compound’s antiproliferative activities against cancer cell lines (HeLa, MCF-7, and HT-29) could reveal its potential as an anticancer agent .

Immunosuppression and Antimalarial Activity

Compounds containing six-membered cycles with biphenyl substituents have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH inhibitors exhibit immunosuppressant, antiproliferative, and antimalarial properties . Investigating this compound’s impact on DHODH could provide valuable insights.

Neuromodulation and Behavior Regulation

Given its tryptamine-derived structure, this compound might influence neuromodulation and behavior. Tryptamine derivatives play essential roles in the central nervous system, affecting processes like sleep, cognition, memory, and temperature regulation .

Plant Hormone Analog

Indole-3-acetic acid, a plant hormone, shares structural features with this compound. Exploring its potential as a plant growth regulator or signaling molecule could be intriguing .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their structure and the functional groups they contain. Some indole derivatives have been found to have anti-inflammatory properties , while others might act as neuromodulators or neurotransmitters .

Future Directions

Research into indole derivatives is ongoing, due to their prevalence in natural products and their wide range of biological activities. Future research might focus on synthesizing new derivatives, studying their properties, and exploring their potential applications .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.2ClH/c1-13-5-4-6-15(20-13)12-18-10-9-14-11-19-17-8-3-2-7-16(14)17;;/h2-8,11,18-19H,9-10,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFYUWWGGWTANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCCC2=CNC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride

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